molecular formula C8H14ClN7O B2795806 1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride CAS No. 2106701-38-4

1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2795806
CAS No.: 2106701-38-4
M. Wt: 259.7
InChI Key: KZOBPTOTYREDIU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrazole and a tetrazole ring. The pyrazole ring is substituted with a methoxyethyl group and an amine group .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring and a tetrazole ring. The pyrazole ring is substituted with a methoxyethyl group and an amine group .

Scientific Research Applications

Synthesis and Characterization

  • Research efforts have been directed towards synthesizing and characterizing pyrazole derivatives, which include the study of their biological activities. The synthesis process often involves condensation reactions and the exploration of various substituents to enhance biological activity or to explore new chemical structures. These compounds have been studied for their potential antimicrobial and anticancer properties, with some showing promising results compared to standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Biological Activity

  • Several studies have investigated the biological activities of pyrazole derivatives, including their cytotoxic properties against tumor cell lines and their antibacterial activity. These studies have identified specific pyrazole compounds with significant activity, suggesting their potential for development into therapeutic agents (Kodadi et al., 2007).

Chemical Libraries and Structural Diversity

  • Research has also focused on generating structurally diverse libraries of compounds based on pyrazole derivatives. These efforts aim to explore the chemical space for new bioactive molecules, with methodologies including various alkylation and ring closure reactions. The diversity of these libraries is crucial for discovering compounds with unique biological activities (Roman, 2013).

Material Science Applications

  • In material science, pyrazole derivatives have been explored for their inhibitory effects on corrosion, indicating their potential use in coatings to protect metals in acidic environments. The effectiveness of these compounds as corrosion inhibitors has been linked to their adsorption on metal surfaces, suggesting a promising application in industrial materials preservation (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

Given the complexity of this compound, future research could focus on elucidating its synthesis pathways, exploring its potential applications, and understanding its biological activities .

Properties

IUPAC Name

1-[[1-(2-methoxyethyl)tetrazol-5-yl]methyl]pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N7O.ClH/c1-16-3-2-15-8(11-12-13-15)6-14-5-7(9)4-10-14;/h4-5H,2-3,6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOBPTOTYREDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=N1)CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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